Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate
Description
Historical Context and Discovery
The historical development of this compound is intrinsically linked to the evolution of glycidic ester chemistry and the discovery of the Darzens reaction. The foundational work for understanding this compound class began with Auguste Georges Darzens, who discovered the glycidic ester condensation reaction in 1904. This landmark discovery established the theoretical framework for synthesizing alpha,beta-epoxy esters, also known as glycidic esters, through the reaction of ketones or aldehydes with alpha-halo esters in the presence of strong bases.
The specific development of this compound gained prominence during pharmaceutical research efforts focused on creating optically active synthetic intermediates. The compound's importance became particularly evident in diltiazem synthesis research, where the (2R,3S) stereoisomer emerged as a crucial synthetic precursor. Research conducted in the early 2000s demonstrated practical synthesis methods for this specific enantiomer, with one notable study achieving 77% enantiomeric excess and 89% yield through chiral dioxirane-mediated epoxidation of methyl (E)-4-methoxycinnamate.
The compound's chemical identity was formally established through comprehensive structural characterization studies, with entries in major chemical databases dating back to 2005. The systematic study of this compound has evolved alongside advances in asymmetric synthesis, chiral resolution techniques, and enzymatic methods for obtaining enantiopure materials.
Significance in Organic Chemistry Research
This compound holds substantial significance in organic chemistry research due to its multifaceted applications in synthetic methodology development and pharmaceutical intermediate synthesis. The compound serves as an exemplary model for studying stereoselective epoxide formation, chiral resolution processes, and nucleophilic ring-opening reactions.
One of the most significant research applications involves the development of enzymatic resolution techniques. Lipase-catalyzed resolution of racemic methyl trans-3-(4-methoxyphenyl)glycidate has demonstrated remarkable enantioselectivity, with studies reporting enantiomeric excesses close to 90% at 60% conversion for the unreacted (2R,3S) enantiomer and over 90% for the newly formed (2S,3R)-ester when the first 20% of product is formed. These enzymatic approaches represent environmentally sustainable alternatives to traditional chemical resolution methods.
The compound has also contributed significantly to advancing asymmetric synthesis methodologies. Recent research has explored sustainable asymmetric synthesis approaches using engineered enzymes for the production of the (2R,3S) stereoisomer, demonstrating the ongoing evolution of synthetic strategies toward more environmentally conscious processes. These studies have revealed efficient reduction pathways using engineered enzyme systems to achieve high stereoselectivity in the desired product formation.
Ring-opening polymerization studies have utilized glycidic esters, including derivatives of this compound, to develop novel polymer architectures. Research has demonstrated that glycidyl esters can undergo selective ring-opening polymerization to produce well-defined polyglycerols with controlled molecular weights and stereoregularity. This application extends the compound's utility beyond traditional small-molecule synthesis into materials science applications.
Overview of Key Structural Features
This compound exhibits several distinctive structural features that define its chemical behavior and synthetic utility. The compound possesses a molecular formula of C₁₁H₁₂O₄ with a molecular weight of 208.21 grams per mole. The structure incorporates three key functional domains: an oxirane ring system, a methyl ester group, and a para-methoxyphenyl substituent.
The oxirane ring represents the most reactive portion of the molecule, containing a three-membered ring with significant ring strain that renders it susceptible to nucleophilic attack. This epoxide functionality exists at carbons 2 and 3, creating two chiral centers that give rise to four possible stereoisomers. The stereochemical relationships between these isomers follow established patterns, with cis and trans diastereomeric forms each existing as pairs of enantiomers.
The para-methoxyphenyl substituent attached to carbon 3 of the oxirane ring provides both electronic and steric influences on the compound's reactivity. The methoxy group at the para position acts as an electron-donating substituent, which can influence the regioselectivity of ring-opening reactions and the stability of charged intermediates formed during nucleophilic attack.
The methyl ester functionality at carbon 2 serves multiple roles in the compound's chemistry. It provides an electron-withdrawing influence that activates the adjacent oxirane carbon toward nucleophilic attack, and it offers a site for potential hydrolysis or transesterification reactions. The ester group also contributes to the compound's solubility characteristics, making it soluble in organic solvents such as dichloromethane, chloroform, ethyl acetate, and dimethyl sulfoxide.
Table 1: Structural Data for this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₁₂O₄ | |
| Molecular Weight | 208.21 g/mol | |
| Melting Point | 69-71°C | |
| Physical Form | White Solid | |
| Chiral Centers | 2 | |
| Possible Stereoisomers | 4 |
Nomenclature and Synonyms
The nomenclature of this compound reflects the systematic naming conventions established by the International Union of Pure and Applied Chemistry while also acknowledging various common names and synonyms that have emerged through widespread usage in chemical literature and commercial applications.
The primary systematic name, this compound, follows standard nomenclature rules by identifying the oxirane ring as the principal functional group, with appropriate numbering to indicate the positions of substituents. The stereoisomers are distinguished by their absolute configurations, with the pharmaceutically relevant form designated as methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate.
Alternative systematic names include methyl 3-(4-methoxyphenyl)-2-oxiranecarboxylate and oxiranecarboxylic acid, 3-(4-methoxyphenyl)-, methyl ester, which emphasize different aspects of the molecular structure while maintaining chemical accuracy. The designation of stereochemical descriptors such as (2R,3S) or (2S,3R) is crucial for distinguishing between enantiomers that possess identical connectivity but opposite spatial arrangements.
Properties
IUPAC Name |
methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-13-8-5-3-7(4-6-8)9-10(15-9)11(12)14-2/h3-6,9-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZUMGUZDAWOGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(O2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90885863 | |
| Record name | 2-Oxiranecarboxylic acid, 3-(4-methoxyphenyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90885863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42245-42-1, 105560-93-8 | |
| Record name | Methyl 3-(4-methoxyphenyl)-2-oxiranecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42245-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(-Methoxyphenyl)glycidic acid methylester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042245421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Oxiranecarboxylic acid, 3-(4-methoxyphenyl)-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Oxiranecarboxylic acid, 3-(4-methoxyphenyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90885863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2R,3S-(-)-3-(4-methoxyphenyl)oxiranecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.580 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl 3-(p-methoxyphenyl)oxirane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.651 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Enzyme Screening
LfSDR1 catalyzes the asymmetric reduction of α-chloro-β-keto ester precursors (e.g., methyl 2-chloro-3-oxo-3-(4-methoxyphenyl)propanoate) to produce syn- or anti-diol intermediates, which undergo subsequent cyclization to form the epoxide. Screening of 15 KREDs (Table S2) revealed LfSDR1’s superiority, achieving 98.4% conversion with an anti:syn diastereomeric ratio of 8.4:1 and >99% enantiomeric excess (ee) for the anti-isomer. Key parameters include:
| Enzyme | Conversion (%) | anti:syn Ratio | ee (%) (anti) | ee (%) (syn) |
|---|---|---|---|---|
| LfSDR1 | 98.4 | 8.4:1 | >99 | 69.7 |
| KRED-F42 | 92.0 | 1:6.2 | 33.3 | >99 |
| YBR149w | 21.2 | 1:5.3 | 82.3 | >99 |
Optimization of Biocatalytic Conditions
The LfSDR1-catalyzed reaction is optimized at pH 7.0–7.5 and 30°C, with methanol (10% v/v) as a cosolvent to enhance substrate solubility. Glucose dehydrogenase (GDH) regenerates NADPH cofactors, enabling a substrate loading of 100 g/L without activity loss. Under these conditions, ten-gram-scale syntheses achieve 92% isolated yield and >99% ee, demonstrating industrial viability.
Chemical Synthesis Routes
While enzymatic methods dominate recent literature, classical chemical approaches remain relevant for small-scale laboratory synthesis.
Epoxidation of α,β-Unsaturated Esters
The Corey-Chaykovsky epoxidation of methyl (E)-3-(4-methoxyphenyl)acrylate with dimethyloxosulfonium methylide yields the epoxide in 65–70% yield. However, this method suffers from moderate stereoselectivity (dr 3:1 anti:syn) and requires hazardous reagents.
Chlorination-Cyclization Cascade
A two-step process involves:
-
Chlorination : Treatment of methyl 3-(4-methoxyphenyl)acetoacetate with chlorine gas in a flow reactor (Scheme S5) produces the α-chloro-β-keto ester with 95% purity.
-
Cyclization : Base-mediated intramolecular nucleophilic substitution (e.g., K₂CO₃ in THF) forms the epoxide ring, achieving 80% yield but requiring chiral resolution to isolate the (2R,3S)-isomer.
Industrial-Scale Production Techniques
Emulsion Bioreactor Systems
Large-scale synthesis employs biphasic emulsion reactors to mitigate substrate inhibition. A 15% (w/v) surfactant (e.g., Tween-80) stabilizes the interface between aqueous and organic phases (toluene:water = 1:3), enabling 98% conversion at 50 g/L substrate loading. Crystalline product is isolated via phase separation, yielding 94% purity without chromatography.
Continuous Flow Chemistry
Integration of chlorination and biocatalytic steps in continuous flow systems (Scheme S5) reduces processing time from 48 h (batch) to 12 h. Key advantages include:
-
Precision Chlorination : In situ Cl₂ generation ensures stoichiometric control, minimizing overchlorination byproducts.
-
Enzyme Immobilization : LfSDR1 immobilized on chitosan beads retains 90% activity over 10 cycles, reducing costs.
Comparative Analysis of Methodologies
| Parameter | Enzymatic (LfSDR1) | Chemical Epoxidation | Industrial Emulsion |
|---|---|---|---|
| Yield (%) | 92 | 70 | 94 |
| ee (%) | >99 | <50 | >99 |
| Reaction Time (h) | 24 | 12 | 48 |
| Scalability | High | Low | High |
| Environmental Impact | Low (aqueous) | High (organic waste) | Moderate |
Chemical Reactions Analysis
Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the epoxide ring to diols or other reduced forms.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Key Synthesis Methods
| Method | Description | Yield (%) |
|---|---|---|
| Asymmetric Epoxidation | Utilizes chiral catalysts for selective formation of the epoxide. | Variable |
| Ring-Opening Reactions | Involves nucleophilic attack on the epoxide ring. | Variable |
Organic Chemistry
Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate is primarily used as an intermediate in the synthesis of various organic compounds and pharmaceuticals. It plays a critical role in the production of calcium channel blockers such as diltiazem hydrochloride, which is used to treat hypertension and angina .
Biological Research
The compound's epoxide nature suggests potential biological activities, particularly its reactivity towards nucleophilic sites on proteins and nucleic acids. This property makes it a candidate for modifying biomolecules, which could lead to insights into their functions .
Potential Biological Interactions:
- Interaction with proteins or nucleic acids.
- Modification of biological functions through nucleophilic attack.
Case Study 1: Synthesis of Diltiazem
Research has shown that this compound serves as a crucial precursor in the synthesis of diltiazem. The process involves the resolution of racemic mixtures using lipases to obtain optically active forms with high purity .
Process Overview:
- Starting Material: Racemic this compound.
- Enzyme Used: Lipase from Serratia marcescens.
- Outcome: Optically active diltiazem with yields exceeding 90% purity.
Case Study 2: Development of Novel Synthetic Routes
A novel method for resolving racemic this compound has been developed using enzymatic processes that improve yield and purity. This method not only enhances efficiency but also reduces environmental impact compared to traditional chemical methods .
Industrial Applications
Beyond its use in pharmaceuticals, this compound finds applications in the production of polymers and coatings. Its unique chemical properties facilitate its incorporation into various chemical processes, enhancing material performance .
Mechanism of Action
The mechanism of action of methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate involves its interaction with molecular targets and pathways. As an intermediate in the synthesis of diltiazem hydrochloride, it contributes to the formation of the active pharmaceutical ingredient, which exerts its effects by inhibiting calcium ion influx through L-type calcium channels in cardiac and smooth muscle cells . This leads to vasodilation and reduced cardiac workload.
Comparison with Similar Compounds
Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate can be compared with similar compounds such as:
Methyl 3-(4-methylphenyl)oxirane-2-carboxylate: This compound has a similar structure but with a methyl group instead of a methoxy group.
3-(4-methoxyphenyl)oxirane-2-carboxylic acid: This compound is the carboxylic acid analog of this compound.
The uniqueness of this compound lies in its specific functional groups and its role as an intermediate in the synthesis of important pharmaceuticals .
Biological Activity
Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate, a compound characterized by its epoxide structure and methoxy-substituted aromatic ring, has garnered attention for its potential biological activities. This article delves into the compound's biological mechanisms, synthesis, and applications in various fields, supported by relevant research findings and data.
Chemical Structure and Properties
This compound possesses an oxirane (epoxide) ring, which is known for its high reactivity due to the strained three-membered ring structure. The presence of the methoxy group enhances its lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:
- Enzyme Interaction : It has been studied for its interactions with enzymes such as lipases, specifically from Serratia marcescens, where it acts as a substrate in hydrolytic reactions. This interaction leads to the formation of optically active products, highlighting its potential in enzymatic processes .
- Nucleophilic Reactivity : The epoxide ring can undergo nucleophilic substitution reactions, making it a candidate for modifying biomolecules. This property is significant in drug design and development, particularly in creating compounds that can selectively target biological pathways .
Synthesis Methods
This compound can be synthesized through several methods:
- Epoxidation Reactions : The compound can be synthesized via asymmetric epoxidation techniques using various catalysts.
- Enzymatic Resolution : Enzymatic methods have been employed to resolve racemic mixtures into their optically active forms, enhancing the yield of desired products .
Case Studies
Several studies illustrate the compound's utility:
- Study on Enzymatic Hydrolysis : Research demonstrated that using lipases for the hydrolysis of racemic this compound resulted in high enantiomeric excess (90-99%) of the desired product, showcasing its potential in chiral synthesis .
| Study | Method | Findings |
|---|---|---|
| Enzymatic Hydrolysis | Lipase from Serratia marcescens | High enantiomeric excess (90-99%) achieved |
| Antibacterial Activity | Derivatives Testing | Comparable activity against H. pylori strains |
Q & A
What are the common synthetic routes for Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate, and how can reaction conditions be optimized?
Basic Research Question
The compound is synthesized via epoxidation of methyl cinnamate derivatives. A widely used method is the Shi epoxidation, which employs organocatalysts like oxaziridinium salts to achieve stereoselectivity . Quantum-chemical calculations (AM1 method) indicate the reaction is endothermic with high activation energy, necessitating optimization of temperature (typically 0–25°C), solvent polarity (e.g., acetonitrile), and pH control to enhance yield . For large-scale preparation, catalytic asymmetric epoxidation using Brønsted acid catalysts (e.g., chiral phosphoric acids) is recommended to improve enantiomeric excess (>90%) .
How is the stereochemistry of this compound confirmed experimentally?
Basic Research Question
Stereochemical confirmation relies on X-ray crystallography using programs like SHELX for structure refinement. The (2R,3S)-rel configuration is validated by comparing experimental bond angles and torsional parameters with computational models . Complementary techniques include:
- NMR spectroscopy : Vicinal coupling constants () in H NMR to distinguish cis vs. trans epoxide configurations.
- Polarimetry : Specific rotation measurements against known enantiomers .
What computational methods are employed to study the electronic and geometric properties of this compound?
Advanced Research Question
Density Functional Theory (DFT) and semi-empirical AM1 calculations are used to analyze:
- Reaction thermodynamics : Activation barriers and enthalpy changes for epoxidation steps .
- Electronic structure : HOMO-LUMO gaps to predict reactivity (e.g., nucleophilic attack at the oxirane ring) .
- Transition-state modeling : To rationalize stereochemical outcomes in asymmetric syntheses . Software like Gaussian or ORCA is typically paired with crystallographic data for validation .
How can researchers resolve contradictions in reported reaction thermodynamics for similar oxirane derivatives?
Advanced Research Question
Discrepancies (e.g., endothermic vs. exothermic behavior in substituted analogs) arise from substituent electronic effects. For example, tert-butyl groups stabilize intermediates, lowering activation energy, whereas methoxy groups increase steric strain. Researchers should:
Compare computational (DFT) and experimental (calorimetry) ΔH values.
Analyze substituent effects via Hammett plots or Fukui indices to identify electron-donating/withdrawing impacts .
Validate with kinetic studies (e.g., Eyring plots) under controlled conditions .
What advanced techniques are used to characterize non-covalent interactions in crystal structures of this compound?
Advanced Research Question
Single-crystal X-ray diffraction (SCXRD) refined via SHELXL reveals:
- Intermolecular interactions : C–H···O hydrogen bonds and π-π stacking between methoxyphenyl rings .
- Packing motifs : Use Mercury software to visualize van der Waals contacts and assess lattice stability.
- Hirshfeld surface analysis : Quantify interaction ratios (e.g., O···H vs. C···C contacts) to explain polymorphism .
How does the compound serve as an intermediate in organocatalyzed asymmetric syntheses?
Advanced Research Question
The oxirane ring’s electrophilic nature enables ring-opening reactions to synthesize chiral building blocks. For example:
- Pharmaceutical synthesis : As a key intermediate for Diltiazem (a calcium channel blocker), where the (2R,3S)-configuration is critical for bioactivity .
- Catalytic cycles : Chiral phosphoric acids activate the epoxide for nucleophilic attack, achieving >90% enantioselectivity in β-amino alcohol syntheses .
What strategies mitigate racemization during purification of the enantiomerically pure compound?
Advanced Research Question
Racemization risks arise from acidic/basic conditions or high temperatures. Mitigation strategies include:
- Low-temperature chromatography : Use silica gel with non-polar solvents (e.g., hexane/ethyl acetate) to minimize epoxide ring strain.
- Protecting groups : Acetylation of the methoxy group to prevent acid-catalyzed ring-opening .
- Kinetic resolution : Enzymatic methods (e.g., lipases) to separate enantiomers during ester hydrolysis .
How do substituent effects on the phenyl ring influence the compound’s reactivity?
Advanced Research Question
Electron-donating groups (e.g., methoxy) stabilize the oxirane ring via resonance, reducing electrophilicity. Computational studies show:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
